molecular formula C17H20N6O2 B12805336 Adenosine, 2',3'-dideoxy-2'-((phenylmethyl)amino)- CAS No. 134934-53-5

Adenosine, 2',3'-dideoxy-2'-((phenylmethyl)amino)-

Katalognummer: B12805336
CAS-Nummer: 134934-53-5
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: WREDAANYCRGDHQ-OGHNNQOOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- is a synthetic nucleoside analog. It is structurally similar to adenosine but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose ring, which are replaced by a phenylmethylamino group. This modification imparts unique chemical and biological properties to the compound .

Vorbereitungsmethoden

The synthesis of Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- typically involves multiple steps:

    Starting Material: The synthesis begins with adenosine as the starting material.

    Protection of Functional Groups: The hydroxyl groups of adenosine are protected using suitable protecting groups.

    Introduction of the Phenylmethylamino Group: The protected adenosine undergoes a substitution reaction where the hydroxyl groups at the 2’ and 3’ positions are replaced by a phenylmethylamino group.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Analyse Chemischer Reaktionen

Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and derivatives.

    Biology: The compound is studied for its interactions with enzymes and receptors involved in nucleoside metabolism.

    Medicine: Research explores its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: It is used in the development of pharmaceuticals and diagnostic tools.

Wirkmechanismus

The mechanism of action of Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- involves its incorporation into nucleic acids, leading to the termination of nucleic acid synthesis. This is due to the absence of the 2’ and 3’ hydroxyl groups, which are essential for the formation of phosphodiester bonds. The compound targets enzymes involved in nucleoside metabolism, such as adenosine deaminase and nucleoside phosphorylase, disrupting their normal function .

Vergleich Mit ähnlichen Verbindungen

Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- can be compared with other nucleoside analogs:

These comparisons highlight the unique structural features and potential advantages of Adenosine, 2’,3’-dideoxy-2’-((phenylmethyl)amino)- in various applications.

Eigenschaften

CAS-Nummer

134934-53-5

Molekularformel

C17H20N6O2

Molekulargewicht

340.4 g/mol

IUPAC-Name

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-(benzylamino)oxolan-2-yl]methanol

InChI

InChI=1S/C17H20N6O2/c18-15-14-16(21-9-20-15)23(10-22-14)17-13(6-12(8-24)25-17)19-7-11-4-2-1-3-5-11/h1-5,9-10,12-13,17,19,24H,6-8H2,(H2,18,20,21)/t12-,13+,17+/m0/s1

InChI-Schlüssel

WREDAANYCRGDHQ-OGHNNQOOSA-N

Isomerische SMILES

C1[C@H](O[C@H]([C@@H]1NCC2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)CO

Kanonische SMILES

C1C(OC(C1NCC2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.